molecular formula C21H29NO3 B2472761 N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1797695-03-4

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No. B2472761
CAS RN: 1797695-03-4
M. Wt: 343.467
InChI Key: BVZIRMFKSCUEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(o-tolyloxy)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MTR-81 and is a member of the adamantane family of compounds. MTR-81 has been found to have potential applications in various fields of research, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

Adamantane Derivatives in Drug Synthesis

Adamantane derivatives, such as N-(1-Adamantyl)acetamide and its derivatives, serve as starting compounds in the synthesis of biologically active aminoadamantanes. These compounds exhibit antimicrobial and antiviral activities and are used in treating various diseases, including influenza, herpes, and pneumonia. For instance, removal of acetyl protection from N-(1-adamantyl)acetamide yields 1-aminoadamantane, the active component of the drug midantane for Parkinson’s disease treatment (Khusnutdinov et al., 2011).

Chemical Structure and Properties

The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, showcasing the chemical versatility and reactivity of similar compounds in synthesizing heterocyclic structures with potential pharmacological applications (Lazareva et al., 2017).

Glycolipid Analysis

In glycolipid research, derivatives of acetamidohexitols, similar in structural complexity to the compound of interest, are used for gas chromatography-mass spectrometric identification of partially methylated aminosugars. This method is pivotal in analyzing aminosugar linkages in glycolipids, critical for understanding biological functions and disease mechanisms (Stellner et al., 1973).

Pharmacological Applications

Research on acetamide derivatives has also led to the discovery of compounds with potent anticonvulsant activities, such as (R,S)-2-acetamido-N-benzyl-2-methylacetamide and its alpha-heteroatom substituted derivatives. These findings suggest that compounds with similar acetamide frameworks could have significant therapeutic potential in treating neurological disorders (Kohn et al., 1991).

properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-14-5-3-4-6-19(14)25-12-20(23)22-13-21(24-2)17-8-15-7-16(10-17)11-18(21)9-15/h3-6,15-18H,7-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZIRMFKSCUEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide

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